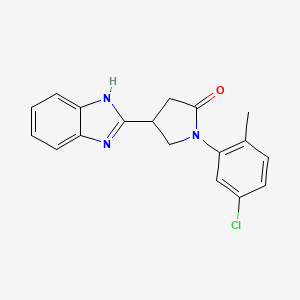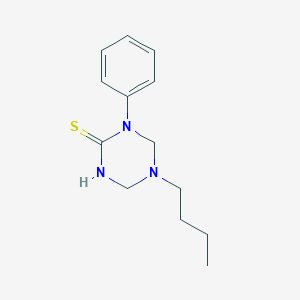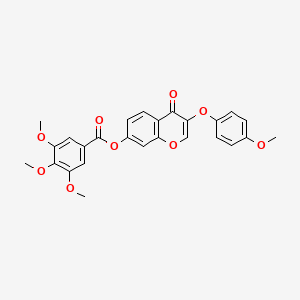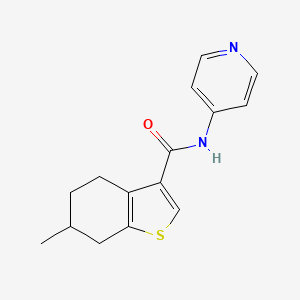![molecular formula C18H16N2O2 B4678397 N-allyl-2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetamide](/img/structure/B4678397.png)
N-allyl-2-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]acetamide
Vue d'ensemble
Description
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide is an organic compound that features a biphenyl structure with a cyano group and an allyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide typically involves the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated phenyl ring in the presence of a palladium catalyst.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the allyl group: The allyl group can be introduced through an allylation reaction, often using allyl bromide and a base.
Formation of the acetamide moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products
Applications De Recherche Scientifique
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the biphenyl core. The allyl group can participate in various reactions, including nucleophilic addition and radical reactions . The acetamide moiety can form hydrogen bonds with biological targets, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-allyl-2-[(4’-nitro[1,1’-biphenyl]-4-yl)oxy]acetamide: Similar structure but with a nitro group instead of a cyano group.
N-allyl-2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]acetamide: Similar structure but with a methyl group instead of a cyano group.
N-allyl-2-[(4’-chloro[1,1’-biphenyl]-4-yl)oxy]acetamide: Similar structure but with a chloro group instead of a cyano group.
Uniqueness
N-allyl-2-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]acetamide is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and potential biological activities .
Propriétés
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-11-20-18(21)13-22-17-9-7-16(8-10-17)15-5-3-14(12-19)4-6-15/h2-10H,1,11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUIPZXVVRIPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4678329.png)
![N-(4-acetamidophenyl)-2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]acetamide](/img/structure/B4678353.png)
![9-ETHYL-3-({4-[(2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE](/img/structure/B4678354.png)


![isopropyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-4-(4-isobutylphenyl)-3-thiophenecarboxylate](/img/structure/B4678375.png)
![N-(2-HYDROXYPHENYL)-4-[(5E)-4-OXO-2-SULFANYLIDENE-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE](/img/structure/B4678390.png)
![N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B4678400.png)


![ethyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4678426.png)
METHANONE](/img/structure/B4678439.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4678446.png)
